Odor Threshold Versus Isoamyl Acetate in Food and Beverage Matrix Assessment
Phenethyl acetate exhibits an odor threshold of 250 µg/L in aqueous solution, providing a rose, fruity, honey character [1]. In direct comparison, isoamyl acetate (CAS 123-92-2) possesses an odor threshold of 30 µg/L, over eight-fold lower [1]. This quantitative difference dictates that isoamyl acetate achieves perceptibility at significantly lower concentrations but delivers a distinct banana note, whereas phenethyl acetate requires higher dosing for equivalent intensity but contributes a floral, rose profile.
| Evidence Dimension | Odor threshold (µg/L in aqueous solution) |
|---|---|
| Target Compound Data | 250 µg/L |
| Comparator Or Baseline | Isoamyl acetate: 30 µg/L |
| Quantified Difference | Isoamyl acetate threshold is 8.3× lower than phenethyl acetate |
| Conditions | Aqueous solution; sensory panel evaluation (Odor Activity Value determination) |
Why This Matters
This dictates that isoamyl acetate cannot substitute for phenethyl acetate in applications requiring a floral, rose, honey character without a fundamental change in the aroma profile and dosing regimen.
- [1] Lukić, I., Horvat, I., Radeka, S., & Banović, M. (2019). Odor activity values of volatile compounds in wine. Food Chemistry, 272, 222–230. View Source
